Chloromethyl cyclohexyl carbonate
Overview
Description
Chloromethyl cyclohexyl carbonate is a chemical compound with the molecular formula C8H13ClO3 . It has a molecular weight of 192.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific reactions involving this compound are not directly available, related compounds such as ethers undergo cleavage of the C–O bond when treated with strong acids . This process involves either an SN2 or SN1 mechanism .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis of Radioactive Compounds : Chloromethyl cyclohexyl carbonate derivatives have been used in the synthesis of radioactive compounds. For instance, 3-chloro 4-cyclohexyl benzoic acid was produced using a Grignard reagent and carbonated with 14CO2. This synthesis is significant in producing radioactive compounds for various research purposes (Pichat et al., 1976).
Development of Block Copolymers : this compound has been instrumental in the development of block copolymers. For instance, living block copolymerization of functionalized cyclohexene oxides and CO2 yielded multiblock poly(cyclohexene carbonate)s with diverse functionality and good control of block sequence and length. This application is crucial for areas requiring removable templates, such as in biomedical research (Kim et al., 2011).
Polymer Synthesis and Applications : The synthesis of block and random copolymers of cyclohexyl cyclocarbonate with other materials, such as L-lactide or trimethylene carbonate, has been explored. These copolymers have potential applications in various fields, including biodegradable materials and drug delivery systems (Diallo et al., 2015).
Copolymerization Reaction Kinetics : Studies on the reaction kinetics of copolymerization of cyclohexene oxide and carbon dioxide catalyzed by dizinc complexes have provided insights into the production of poly(cyclohexene carbonate). This research is crucial for understanding and improving the efficiency of polymer production processes (Jutz et al., 2011).
Polymer Characterization and Synthesis : Research into the synthesis and characterization of aliphatic polycarbonates, including poly(cyclohexyl carbonate), from CO2 and respective epoxides, has been conducted. These studies contribute to the development of bio-derived polymers for various applications, such as tissue scaffolding in biomedical engineering (Welle et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
chloromethyl cyclohexyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXDLGITOKUSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40510-86-9 | |
Record name | chloromethyl cyclohexyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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